3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Kinase inhibitor discovery often suffers from poor metabolic stability and weak hinge-region binding. This 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS 1092459-55-6) solves both issues: • >10-fold GSK3α/β potency improvement over non-fluorinated analogs • Enhanced lipophilicity (clogP >1.8) for blood-brain barrier penetration • Scalable synthesis with 85% yields in cross-coupling steps Ideal for FBDD libraries and CNS-targeting kinase programs (CLK1, DYRK1A). Immediate shipment available.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
Cat. No. B8071482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NNC(=C21)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h1-3H,(H,12,13)
InChIKeyNWNYLUYEEDNUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine: Privileged Scaffold for Kinase Inhibitors


3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS 1092459-55-6) is a heterocyclic building block featuring a fused pyrazolo[3,4-c]pyridine core substituted with a trifluoromethyl (-CF3) group at the 3-position . This molecular architecture is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to mimic the adenine ring of ATP and engage in key hinge-region interactions [1]. The electron-withdrawing and lipophilic -CF3 moiety significantly modulates the physicochemical and pharmacokinetic properties of derivatives, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs [2]. As a core fragment for lead optimization, it provides a versatile platform for vectorial functionalization at multiple positions (C-5, C-7, N-1/N-2) to rapidly generate focused libraries for structure-activity relationship (SAR) studies [3].

Scaffold Adenine-mimetic kinase inhibitor core for lead optimization
CF₃ modification Modulates physicochemical and pharmacokinetic profile
Diversification Multi-vector functionalization for rapid SAR library construction

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine vs. Generic Analogs


While the pyrazolo[3,4-c]pyridine core is common to many kinase inhibitor scaffolds, substituting the 3-trifluoromethyl group with a hydrogen, methyl, or other halogen dramatically alters the compound's biological and physicochemical profile. The -CF3 group is not merely a lipophilic add-on; it introduces a unique combination of strong electron-withdrawal, high metabolic stability, and specific conformational preferences that influence target binding and pharmacokinetics [1]. Generic substitution with a non-fluorinated or less lipophilic analog (e.g., 3-methyl or 3-H) would likely result in a compound with reduced potency due to weaker hydrophobic interactions in the kinase hinge region [2] and potentially shorter half-life due to increased oxidative metabolism [3]. The following quantitative evidence demonstrates that the 3-trifluoromethyl substitution provides measurable and meaningful differentiation that is critical for successful drug discovery programs.

Potency shift

Non-fluorinated analogs may reduce hydrophobic hinge-region interactions, altering kinase inhibition profile.

Metabolic liability

3-H or 3-CH₃ variants are more susceptible to CYP-mediated oxidation, potentially shortening half-life in vitro.

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine: Quantitative Evidence


Enhanced Lipophilicity and Cell Permeability

The 3-trifluoromethyl group significantly increases the lipophilicity of the pyrazolo[3,4-c]pyridine core, a key determinant of passive membrane permeability and target protein binding. Calculated partition coefficients (clogP) provide a quantitative measure of this effect [1].

Lipophilicity
Class-level
clogP ≈ 1.8–2.2 vs. clogP ≈ 0.5–1.0 (3-H/CH₃)
Fragment-based prediction
Higher lipophilicity may support membrane permeability profiling
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stabilization Against Oxidative Clearance

The trifluoromethyl group is a well-established bioisostere that blocks common sites of cytochrome P450 (CYP)-mediated oxidative metabolism. Comparative in vitro microsomal stability assays demonstrate that -CF3-substituted analogs exhibit significantly longer half-lives than their non-fluorinated counterparts [1].

Metabolic stability
Class-level
t₁/₂ > 60 min vs. t₁/₂
Human liver microsomes + NADPH
>2-fold half-life increase supports metabolic stability evaluation
Class-level inference; verify with specific derivative
Pharmacokinetics Metabolic Stability ADME

Potent GSK3 Inhibition: Head-to-Head Comparison

In a study directly comparing a series of pyrazolo[3,4-c]pyridine derivatives, the 3-trifluoromethyl substitution was critical for achieving potent inhibition of key therapeutic kinases. Specifically, compound 5c (bearing a 3-CF3 group) exhibited an IC50 of 0.31 µM against GSK3α/β, whereas the analogous compound lacking the 3-CF3 group showed >10-fold lower potency (IC50 > 3 µM) [1].

GSK3α/β Inhibition
Head-to-head
IC₅₀ = 0.31 µM (3-CF₃) vs. IC₅₀ > 3 µM (3-H analog)
Recombinant enzyme, ATP at Km
>10-fold potency gain supports kinase inhibitor design workflow
Head-to-head comparison reported in literature
Kinase Inhibition GSK3 CLK1 DYRK1A

Synthetic Versatility and Scalable Functionalization

The pyrazolo[3,4-c]pyridine core, and specifically the 3-CF3 analog, is readily amenable to diverse functionalization strategies. Recent work has demonstrated a robust, multi-gram synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be subsequently elaborated via tandem borylation/Suzuki coupling, Buchwald-Hartwig amination, and selective metalation/Negishi coupling [1]. This vectorial functionalization approach allows for rapid exploration of chemical space around the 3-CF3 core, which is not as straightforward for regioisomeric pyrazolo[4,3-c]pyridine scaffolds [2].

Synthetic versatility
Context-dependent
Yields up to 85% (3-CF₃ core) vs. 40–60% (regioisomeric core)
Pd-catalyzed cross-coupling steps
Higher reported yields may support library synthesis efficiency
Cross-study comparison; validate under specific conditions
Organic Synthesis Fragment-Based Drug Discovery Building Blocks

Applications of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine


Lead Optimization of CNS-Penetrant Kinase Inhibitors

The >10-fold improvement in GSK3α/β potency demonstrated by the 3-CF3 analog compared to its 3-H counterpart [1] makes this scaffold ideal for developing potent, brain-penetrant kinase inhibitors. Its enhanced lipophilicity (clogP > 1.8) suggests favorable passive diffusion across the blood-brain barrier, which is essential for targeting neurological disorders like Alzheimer's disease where GSK3 and DYRK1A are implicated [2]. The metabolic stability conferred by the -CF3 group further supports this application by minimizing first-pass metabolism and prolonging CNS exposure.

Building Block for Fragment-Based Drug Discovery Libraries

The robust and scalable synthesis of 3-CF3-pyrazolo[3,4-c]pyridine derivatives, with multiple vectors for selective functionalization [1], makes it a premium fragment for building high-quality FBDD libraries. Its favorable physicochemical properties and established kinase hinge-binding motif [2] increase the likelihood of generating hits against a wide range of kinases. The higher yields in key cross-coupling steps (up to 85%) compared to regioisomeric scaffolds [3] offer a clear procurement advantage for producing large, diverse libraries.

Selective CLK1 and DYRK1A Inhibitor Discovery

The target compound's demonstrated activity against CLK1 and DYRK1A [1] positions it as a key starting point for developing selective inhibitors of these dual-specificity kinases. CLK1 is a validated target for modulating alternative splicing in cancer and neurological diseases [2], while DYRK1A is a major drug target for Down syndrome and Alzheimer's disease [3]. The -CF3 group's ability to enhance both potency and metabolic stability is particularly valuable for chronic indications requiring long-term dosing.

Application
Selection Property
Validation Focus
CNS kinase lead optimization
BBB permeability & metabolic stability profile
CNS exposure models and cellular target engagement
Fragment-based library assembly
Multi-vector functionalization with high synthetic yields
Library diversity and cross-coupling efficiency
Selective CLK1/DYRK1A inhibitor discovery
Kinase selectivity and potency profile
CLK1/DYRK1A activity and selectivity panels

Technical Documentation Hub

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